HPGDS Inhibitory Potency: IC50 = 26 nM in Human Enzyme Assay
The target compound inhibits recombinant human HPGDS with an IC50 of 26 nM in a GST enzymatic activity assay using MCBL and glutathione [1]. The reference HPGDS inhibitor 1 (6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide) exhibits an IC50 of 0.7 nM in a comparable HPGDS enzymatic assay [2]. The ~37-fold difference in potency indicates that the 5-methylpyrazole-piperidine scaffold with a 2-ethoxynicotinamide core is substantially less potent than the optimized 3-fluorophenyl-trifluoroethylpiperidine series. No direct head-to-head comparison or selectivity panel data are available for the target compound against other HPGDS inhibitors or off-targets.
| Evidence Dimension | HPGDS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | HPGDS inhibitor 1: 0.7 nM |
| Quantified Difference | ~37-fold less potent |
| Conditions | Human HPGDS expressed in E. coli; GST enzymatic activity assay with MCBL and glutathione; data from independent studies |
Why This Matters
This quantitative potency benchmark allows researchers to select the appropriate HPGDS inhibitor based on the required inhibitory window for their specific assay or model system.
- [1] BindingDB. Entry BDBM50084155 (CHEMBL3425953): IC50 = 26 nM for human HPGDS expressed in E. coli, GST enzymatic assay with MCBL and glutathione. View Source
- [2] Carron, C. P. et al. ACS Med. Chem. Lett. 2010, 1 (2), 59–63. HPGDS inhibitor 1 IC50 = 0.7 nM. View Source
